2-(1-benzofuran-2-yl)-N-methylbenzamide
Description
2-(1-Benzofuran-2-yl)-N-methylbenzamide is a benzamide derivative featuring a benzofuran moiety linked to an N-methyl-substituted benzamide core. The benzofuran scaffold is notable for its role in enhancing bioactivity, particularly in antimicrobial and antitumor agents, while the N-methylbenzamide group may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17-16(18)13-8-4-3-7-12(13)15-10-11-6-2-5-9-14(11)19-15/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMIWVKHSKXZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-benzofuran-2-yl)-N-methylbenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Amidation Reaction: The benzofuran derivative is then subjected to an amidation reaction with N-methylbenzamide.
Chemical Reactions Analysis
2-(1-benzofuran-2-yl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-(1-benzofuran-2-yl)-N-methylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-2-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including cell proliferation, apoptosis, and oxidative stress . The benzofuran ring structure plays a crucial role in its interaction with biological targets, enhancing its efficacy and specificity .
Comparison with Similar Compounds
Quinoline-4-Carbohydrazide Derivatives
Compounds such as 2-(1-benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide (reported in and ) share the 2-(1-benzofuran-2-yl) motif but incorporate a quinoline-carbohydrazide group. These derivatives are synthesized via condensation reactions between 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid and hydrazine derivatives, followed by functionalization with indole or nitro/fluoro-substituted groups . In contrast, the target compound’s simpler N-methylbenzamide structure may offer synthetic advantages, such as fewer steps and higher yields, compared to the multi-step protocols required for carbohydrazide derivatives .
Phenolic Esters and Amides of Quinoline-4-Carboxylic Acid
Phenolic esters and amides of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid () demonstrate antioxidant and antibacterial activities. These compounds typically exhibit moderate to strong radical scavenging activity (IC50 values ranging from 12–45 μM) against DPPH radicals, attributed to the electron-donating phenolic groups .
N-Substituted Benzamides
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and 2-amino-N-substituted-5-bromobenzamide derivatives () highlight the role of substituents on the benzamide core. The hydroxy and amino groups in these compounds facilitate hydrogen bonding, improving interactions with biological targets like enzymes or microbial cell walls .
Pharmacokinetic and Toxicity Profiles
- ADMET Predictions: Quinoline-carbohydrazide derivatives exhibit moderate gastrointestinal absorption but high plasma protein binding (>90%), limiting free drug availability . The N-methylbenzamide group in the target compound may improve absorption due to reduced molecular weight and hydrophilicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
